molecular formula C5H8F3NO3 B8488311 Azetidin-3-ol 2,2,2-trifluoroacetate

Azetidin-3-ol 2,2,2-trifluoroacetate

Cat. No. B8488311
M. Wt: 187.12 g/mol
InChI Key: BVXMBOAVHLBDKI-UHFFFAOYSA-N
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Patent
US06869962B2

Procedure details

3-Hydroxy-azetidine-1-carboxylic acid tert-butyl ester 9b (0.73 g, 4.2 mmole) was dissolved in CH2Cl2 (2 ml) and trifluoroacetic acid (2 ml). CAUTION: The deprotection generated a rapid evolution of gas. The clear solution was stirred for 75 minutes and the solvent was removed, in vacuo, to a clear oil (1.4 g, >100%): 1H-NMR (DMSO-d6, 400 MHz) δ8.63 (2H, br. s), 4.55-4.48 (1H, m), 4.09-4.02 (2H, m), 3.76-3.68 (2H, m).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([OH:12])[CH2:9]1)=O)(C)(C)C.[F:13][C:14]([F:19])([F:18])[C:15]([OH:17])=[O:16]>C(Cl)Cl>[F:13][C:14]([F:19])([F:18])[C:15]([OH:17])=[O:16].[NH:8]1[CH2:11][CH:10]([OH:12])[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The clear solution was stirred for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed, in vacuo, to a clear oil (1.4 g, >100%)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
Smiles
FC(C(=O)O)(F)F.N1CC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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